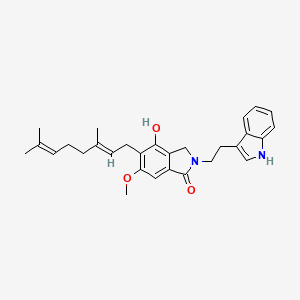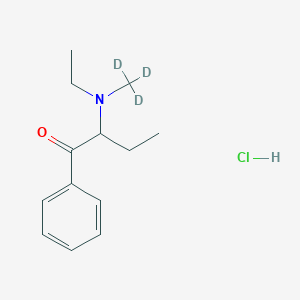
alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is a deuterated analogue of alpha-(N-Methyl-N-ethylamino)butyrophenone. This compound is often used as a reference standard in various scientific research applications, particularly in the fields of neurology and analytical chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride typically involves the deuteration of alpha-(N-Methyl-N-ethylamino)butyrophenone. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst, such as palladium on carbon, and a controlled environment to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium gas and catalysts to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: In studies involving neurotransmitter systems and receptor binding assays.
Medicine: As a tool in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: In the development of new pharmaceuticals and chemical products
作用機序
The mechanism of action of alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The deuterated form of the compound allows for precise tracking and analysis in metabolic studies, providing insights into its pharmacokinetics and pharmacodynamics.
類似化合物との比較
Alpha-(N-Methyl-N-ethylamino)butyrophenone-d3 Hydrochloride is unique due to its deuterated structure, which offers advantages in analytical and metabolic studies. Similar compounds include:
Alpha-(N-Methyl-N-ethylamino)butyrophenone: The non-deuterated analogue used in similar applications.
Buphedrone: A related compound with similar chemical properties but different applications.
Methcathinone: Another related compound with stimulant properties.
The deuterated form provides enhanced stability and allows for more accurate tracking in scientific studies, making it a valuable tool in research .
特性
分子式 |
C13H20ClNO |
|---|---|
分子量 |
244.77 g/mol |
IUPAC名 |
2-[ethyl(trideuteriomethyl)amino]-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-12(14(3)5-2)13(15)11-9-7-6-8-10-11;/h6-10,12H,4-5H2,1-3H3;1H/i3D3; |
InChIキー |
UEIAXASRTFISEM-FJCVKDQNSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CC)C(CC)C(=O)C1=CC=CC=C1.Cl |
正規SMILES |
CCC(C(=O)C1=CC=CC=C1)N(C)CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-2-((E)-3-((E)-1-(3-(trimethylammonio)propyl)quinolin-4(1H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B13435563.png)
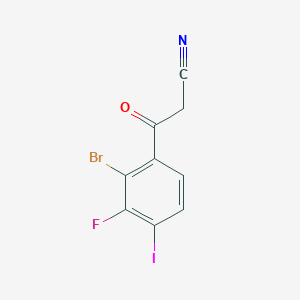
![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
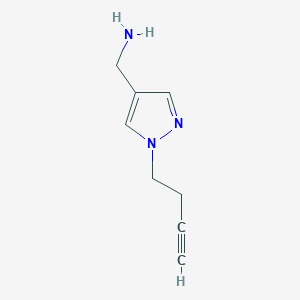
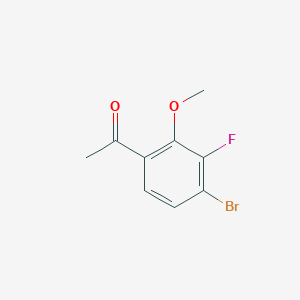
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
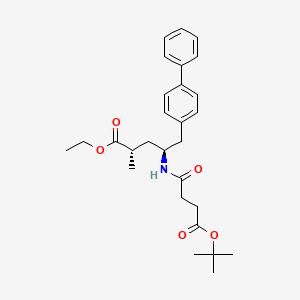
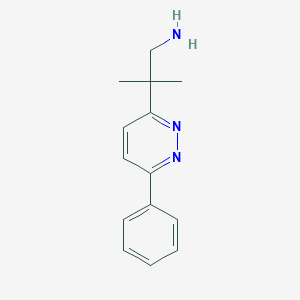
![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
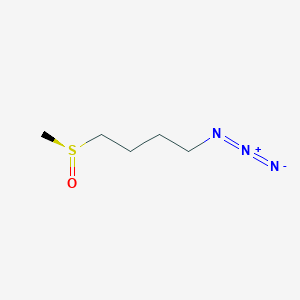
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)

